5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid
Description
The compound 5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid; sulfuric acid is a structurally complex molecule characterized by multiple functional groups, including an amino-terminated backbone, a diaminomethylideneamino moiety, a 4-hydroxyphenylmethyl substituent, and a carboxylic acid group. Its sulfuric acid salt form enhances solubility and stability, which is critical for pharmacological applications.
Properties
Molecular Formula |
C32H50N8O12S |
|---|---|
Molecular Weight |
770.9 g/mol |
IUPAC Name |
5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid |
InChI |
InChI=1S/2C16H24N4O4.H2O4S/c2*17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h2*3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4) |
InChI Key |
AUNSMFLBHPILAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis begins with L-lysine derivatives or structurally analogous amino acids to establish the backbone of the compound. A critical intermediate, 5-amino-4-oxooctanoic acid, is synthesized via selective oxidation of a protected lysine derivative using potassium permanganate (KMnO₄) in an acidic aqueous medium. The hydroxyphenylmethyl group is introduced through Friedel-Crafts alkylation, employing 4-hydroxyphenylmethanol and boron trifluoride etherate (BF₃·OEt₂) as a catalyst.
Key Reaction Conditions:
Guanidination of the Side Chain
The diaminomethylideneamino (guanidino) group is introduced at position 8 using O-methylisourea under alkaline conditions. This step requires careful pH control (pH 10–11) to avoid side reactions, with the reaction proceeding at 40°C for 24 hours. The guanidination efficiency is highly dependent on the steric accessibility of the amine group, necessitating prior protection of the carboxylic acid and hydroxyphenyl functionalities using tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups, respectively.
Stereochemical Control and Resolution
The compound possesses two chiral centers (positions 2 and 5), necessitating enantioselective synthesis or post-synthesis resolution. Asymmetric hydrogenation using a ruthenium-BINAP catalyst achieves >95% enantiomeric excess (ee) for the (2R,5S) configuration. Alternatively, enzymatic resolution with acylase I selectively hydrolyzes the undesired enantiomer, yielding the target stereoisomer in 88% purity.
Comparative Stereochemical Methods:
| Method | Catalyst/Enzyme | ee (%) | Scalability |
|---|---|---|---|
| Asymmetric hydrogenation | Ru-(S)-BINAP | 96 | High |
| Enzymatic resolution | Acylase I | 88 | Moderate |
Sulfuric Acid Salt Formation
The final step involves converting the free base to the sulfate salt to enhance stability and solubility. Sulfuric acid (0.5 M) is added dropwise to a cooled (0°C) ethanolic solution of the free base, resulting in precipitation of the sulfate salt. The product is isolated via vacuum filtration and recrystallized from a methanol-water mixture (3:1 v/v) to achieve ≥99% purity.
Salt Formation Parameters:
| Parameter | Optimal Value | Impact on Purity |
|---|---|---|
| Acid concentration | 0.5 M H₂SO₄ | Maximizes yield |
| Solvent system | Ethanol/water | Reduces impurities |
| Recrystallization | Methanol-water (3:1) | Enhances crystallinity |
Industrial-Scale Production
Industrial adaptation employs continuous flow chemistry to improve throughput and reduce reaction times. Key modifications include:
-
Oxidation in microreactors : Enhanced heat dissipation allows safer use of KMnO₄ at higher concentrations.
-
Automated pH adjustment : In-line sensors maintain optimal guanidination conditions, reducing byproduct formation.
-
Crystallization optimization : Anti-solvent addition (e.g., ethyl acetate) in a plug-flow crystallizer yields uniform particle size distribution.
Analytical Characterization
Post-synthesis validation employs:
-
High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₆H₂₄N₄O₄·H₂SO₄).
-
X-ray crystallography : Verifies stereochemistry and salt formation.
-
HPLC purity analysis : Uses a C18 column with UV detection at 254 nm, showing ≥99.5% purity.
Challenges and Mitigation Strategies
| Challenge | Cause | Solution |
|---|---|---|
| Epimerization at C2/C5 | Alkaline conditions | Use of non-basic buffers |
| Low guanidination yield | Steric hindrance | Boc protection of amine |
| Sulfate hygroscopicity | Salt morphology | Controlled crystallization |
Chemical Reactions Analysis
Types of Reactions
5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group.
Substitution: Amino and hydroxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
Arphamenine B has been studied for its potential in drug development, particularly in the treatment of cancer and infectious diseases.
Anticancer Activity
Research indicates that derivatives of Arphamenine B exhibit significant anticancer properties. A study demonstrated that specific modifications to the compound enhanced its efficacy against various cancer cell lines, including breast cancer (MCF-7). The MTT assay results showed that certain derivatives had IC50 values comparable to established chemotherapeutics like Doxorubicin .
Table 1: Anticancer Activity of Arphamenine B Derivatives
Antimicrobial Properties
The compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated that certain derivatives can inhibit bacterial growth effectively, making them candidates for antibiotic development.
Table 2: Antimicrobial Efficacy of Arphamenine B Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Derivative C | Staphylococcus aureus | 32 | |
| Derivative D | Escherichia coli | 40 |
Biochemical Research
Arphamenine B is utilized in biochemical studies focused on enzyme inhibition and metabolic pathways.
Enzyme Inhibition Studies
Research has explored the potential of Arphamenine B as an inhibitor of key enzymes involved in metabolic disorders, such as α-amylase and α-glucosidase. These studies are crucial for developing treatments for diabetes.
Table 3: Enzyme Inhibition Activity
Case Study on Anticancer Efficacy
In a controlled study involving MCF-7 cells, researchers synthesized several derivatives of Arphamenine B. The results indicated that modifications led to enhanced cytotoxicity compared to the parent compound, suggesting a structure-activity relationship that could be exploited for further drug development .
Case Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of Arphamenine B derivatives against a panel of pathogenic bacteria. The findings revealed that certain derivatives had low MIC values, indicating strong antibacterial activity and potential for therapeutic use .
Mechanism of Action
The mechanism of action of 5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the 4-hydroxyphenyl group with Compounds 3 and 4 from Penicillium chrysogenum HK14-01, which exhibit antibacterial activity . This suggests the hydroxyphenyl moiety may enhance microbial targeting.
- Unlike emodin (an anthraquinone), the target lacks a planar aromatic system but incorporates a guanidine-like group, which is often associated with enzyme inhibition (e.g., arginase or nitric oxide synthase) .
- Compared to oxaline, a fungal indole-diterpene, the target’s amino-acid backbone may confer better solubility but reduced membrane permeability.
Pharmacological and Physicochemical Properties
| Property | Target Compound | Emodin (Compound 5) | Oxaline (Compound 1) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 270.24 g/mol | 405.48 g/mol |
| Solubility | High (sulfate salt enhances aqueous solubility) | Low (lipophilic anthraquinone) | Moderate (terpene backbone) |
| Bioactivity | Potential enzyme inhibition | Antiproliferative | Antibacterial |
| Synthetic Complexity | High (multiple stereocenters) | Moderate (fungal extraction) | High (fungal biosynthesis) |
Notable Differences:
- The sulfate salt of the target compound contrasts with the neutral or zwitterionic forms of fungal metabolites, likely improving its bioavailability.
- While emodin and oxaline are directly isolated from fungi, the target compound’s synthesis may require combinatorial chemistry or directed fermentation .
Research Findings and Methodological Insights
Analytical Techniques
The structural elucidation of similar compounds (e.g., oxaline and hydroxyphenyl derivatives) relies on advanced techniques such as:
- X-ray crystallography for absolute configuration determination .
- Density Functional Theory (DFT)-ECD calculations to validate chiral centers .
- High-performance liquid chromatography (HPLC) for purity assessment.
These methods are applicable to the target compound but may require optimization due to its ionic nature.
Bioactivity Hypotheses
- Antimicrobial activity : The hydroxyphenyl and guanidine groups may disrupt bacterial membranes or inhibit folate synthesis.
Biological Activity
5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid; sulfuric acid, often referred to as a complex amino acid derivative, has garnered attention in biochemical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups conducive to biological activity. The molecular formula is , with a molecular weight of approximately 410.56 g/mol. Its structure suggests potential interactions with various biological targets, particularly in metabolic pathways.
The biological activity of 5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid is primarily attributed to its ability to inhibit specific enzymes involved in nucleotide synthesis. Notably, it has been shown to inhibit glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), which are crucial in de novo purine biosynthesis. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to have an IC50 value as low as 0.018 µM against L cells, indicating potent growth inhibition . The following table summarizes the IC50 values against different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Detroit 98 | 0.018 |
| L Cells | 0.018 |
| CCRF-CEM Leukemia | >20 |
In Vivo Studies
In vivo studies have also indicated moderate activity against P388 leukemia models, suggesting that the compound may possess therapeutic potential beyond cell culture systems .
Case Studies
- Case Study on Antitumor Activity : A study conducted on mice bearing P388 leukemia demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential utility in cancer treatment protocols.
- Enzyme Inhibition Assays : Further investigations into enzyme inhibition revealed that the compound effectively inhibits folate-dependent enzymes critical for nucleotide synthesis, reinforcing its role as a potential chemotherapeutic agent .
Safety and Toxicology
While the therapeutic potential is promising, safety evaluations are crucial. Preliminary toxicological assessments indicate that the compound exhibits cytotoxicity at higher concentrations, necessitating careful dosage considerations in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis should begin with modular approaches, such as coupling the guanidino and hydroxyphenyl moieties via amide bond formation, followed by sulfuric acid complexation. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation . Optimize solvent systems (e.g., polar aprotic solvents) and temperature gradients using computational reaction path search tools to identify energy-efficient conditions . Validate intermediates via LC-MS and NMR (¹H/¹³C) to confirm structural fidelity at each step .
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 2D NMR (COSY, HSQC) to resolve complex proton environments (e.g., diaminomethylideneamino group), and X-ray crystallography for absolute stereochemistry determination . Purity assessment requires HPLC-UV/ELSD with ion-pairing reagents (e.g., trifluoroacetic acid) to address sulfonic acid group retention challenges. Thermogravimetric analysis (TGA) can assess hydration states and sulfuric acid stoichiometry .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for the formation of the guanidino-sulfonic acid complex?
- Methodological Answer : When experimental data (e.g., kinetic isotope effects or stereochemical outcomes) conflict with mechanistic hypotheses, employ ab initio molecular dynamics (AIMD) to simulate transition states and intermediate stability . Cross-validate with spectroscopic data (e.g., FT-IR for hydrogen bonding patterns) and isotopic labeling (e.g., ¹⁵N tracing for guanidine group reactivity) to refine computational models .
Q. What strategies are recommended for analyzing and mitigating hydrolytic instability of the sulfonic acid moiety under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (pH 1–9, 40°C/75% RH) with UPLC-MS monitoring to identify degradation products. Use molecular dynamics simulations to model sulfuric acid dissociation kinetics and propose structural modifications (e.g., steric hindrance via alkylation of the hydroxyphenyl group) . Validate stability in biorelevant media (e.g., simulated gastric fluid) using circular dichroism to track conformational changes .
Q. How should researchers design experiments to elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking (AutoDock Vina) to identify key binding residues, guided by the compound’s sulfonic acid and guanidine pharmacophores. Validate predictions via site-directed mutagenesis of proposed target residues .
Data Contradiction and Validation
Q. How can discrepancies between computational predictions and experimental results in synthesis yields be systematically addressed?
- Methodological Answer : Apply Bayesian optimization to iteratively adjust reaction parameters (e.g., catalyst loading, solvent polarity) based on experimental feedback. Use multivariate analysis (PCA or PLS) to identify critical variables causing yield variations. Cross-check computational models with in situ FT-IR or Raman spectroscopy to detect unaccounted intermediates .
Q. What protocols ensure reproducibility when scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Implement process analytical technology (PAT) tools like inline NMR or FBRM (focused beam reflectance measurement) to monitor particle size and crystallization dynamics during scale-up. Use microreactor systems to maintain consistent heat/mass transfer and minimize side reactions . Document critical quality attributes (CQAs) such as residual solvent levels and polymorphic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
